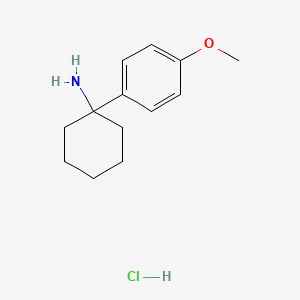

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride

Description

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13;/h5-8H,2-4,9-10,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSZEGRXHDMJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125802-08-6 | |

| Record name | 1-(4-methoxyphenyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride typically involves the reaction of 4-methoxyphenylcyclohexanone with ammonia or an amine under reducing conditions . The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve more scalable processes, including catalytic hydrogenation and continuous flow synthesis .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects . The compound’s effects are mediated through its binding to these targets, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)cyclohexan-1-amine: Similar in structure but without the hydrochloride group.

4-Methoxyamphetamine: Shares the methoxyphenyl group but differs in the cyclohexane ring and amine position.

N-ethyl-1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride: An ethyl derivative with similar chemical properties.

These comparisons highlight the unique structural features and chemical properties of 1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride, making it a valuable compound for various research applications.

Biological Activity

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride, also known as 4-MeO-PCA, is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride is C14H21ClN2O. Its structure features a cyclohexanamine core substituted with a methoxyphenyl group, which is critical for its biological activity.

The biological activity of 4-MeO-PCA is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes linked to disease pathways, which may lead to therapeutic effects.

- Receptor Modulation : It acts as an allosteric modulator for muscarinic acetylcholine receptors (mAChRs), which are involved in cognitive functions and neurodegenerative diseases like Alzheimer's disease.

Anticancer Properties

Recent studies indicate that 4-MeO-PCA exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including lung and breast cancer cells. The compound's mechanism involves:

- Induction of Apoptosis : 4-MeO-PCA promotes programmed cell death in cancer cells, thereby inhibiting tumor growth.

- Inhibition of Cell Proliferation : It reduces the proliferation rate of cancer cells by interfering with their metabolic pathways.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly through its action on mAChRs. Studies suggest that it may enhance cholinergic signaling, potentially improving cognitive deficits associated with neurodegenerative diseases .

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of 4-MeO-PCA:

- Study on Anticancer Activity : A recent study evaluated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis rates in treated cells compared to controls.

- Neuroprotective Study : In a model of Alzheimer's disease, 4-MeO-PCA was found to improve cognitive function in animal models by enhancing cholinergic transmission .

- Comparative Analysis : A comparative study highlighted the unique efficacy of 4-MeO-PCA against structurally similar compounds, noting its superior receptor modulation capabilities and anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-MeO-PCA, it is essential to compare it with structurally similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| N-benzyl-N-methyl-6-phenylpyrimidin-2-amine | Phenyl group at position 2 | Moderate anticancer activity |

| N-benzyl-N-methyl-4-phenylpyrimidin-2-amine | Phenyl group at position 4 | Lower receptor modulation efficacy |

| N-benzyl-N-methyl-6-phenylpyrimidin-4-ol | Hydroxyl group at position 4 | Enhanced neuroprotective effects |

Q & A

Q. Answer :

- NMR spectroscopy : H and C NMR confirm structural integrity, with key signals at δ 3.78 ppm (methoxy group) and δ 1.5–2.2 ppm (cyclohexyl protons) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, especially for hydrochloride salts (e.g., P/c space group with Z = 4) .

- HPLC-MS : Quantifies purity (>98%) and identifies trace impurities using C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) .

Advanced: How can researchers profile and quantify process-related impurities in this compound?

Answer :

Key impurities include:

- N-Methyl derivatives : Formed during incomplete methylation (detectable via LC-MS at m/z 285.8) .

- Cyclohexene byproducts : Arise from dehydration (e.g., Venlafaxine Impurity G, CAS 1076199-92-2), identified by UV-Vis at 254 nm and quantified against EP reference standards .

- Method : Use gradient HPLC (pH 3.0 phosphate buffer:acetonitrile, 60:40 → 20:80 over 20 min) with diode-array detection (DAD) to resolve ≤0.1% impurities .

Advanced: What strategies are recommended for chiral separation of stereoisomers in this compound?

Q. Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with n-hexane:isopropanol (80:20 + 0.1% diethylamine) to resolve enantiomers (α > 1.2) .

- SFC (Supercritical Fluid Chromatography) : CO/methanol mobile phases at 25°C and 150 bar achieve baseline separation in <10 min .

- Circular Dichroism (CD) : Validates enantiomeric excess (ee > 99%) by monitoring Cotton effects at 220–250 nm .

Advanced: How should stability studies be designed to assess degradation pathways under stress conditions?

Q. Answer :

- Forced degradation :

- Acidic/alkaline hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hr to identify hydrolyzed products (e.g., cleavage of methoxy group).

- Oxidative stress : 3% HO at 40°C for 6 hr to detect N-oxide derivatives (e.g., m/z 329.8 via LC-MS) .

- Photolysis : Expose to UV light (ICH Q1B) to assess cyclohexyl ring stability .

- Analytical tools : LC-ESI-MS/MS and H NMR track degradation kinetics (e.g., Arrhenius plot for shelf-life prediction) .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

Q. Answer :

- SNRI activity : Analogous to Venlafaxine, it may inhibit serotonin/norepinephrine reuptake via competitive binding to SERT and NET transporters (IC values determined via radioligand assays) .

- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP2D6) to identify O-demethylated metabolites (LC-HRMS, m/z 297.1) .

Advanced: How to resolve contradictory data in synthetic yields or analytical results?

Q. Answer :

- Case study : Discrepancies in reduction step yields (50–85%) may stem from catalyst poisoning (e.g., sulfur impurities in NH). Mitigate via catalyst pre-treatment (HO wash) .

- Analytical validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm cyclohexyl/methoxy connectivity .

- Statistical DOE : Apply factorial design to optimize base concentration (0.5–2.0 eq) and temperature (0–25°C) for reproducible yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.